Cas no 1354011-17-8 ((S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring both amino and ester functional groups. This compound is valuable in organic synthesis and pharmaceutical research due to its bifunctional reactivity, enabling its use as a versatile intermediate in the preparation of bioactive molecules. The presence of a benzyl ester group enhances solubility in organic solvents, facilitating further chemical modifications. Its stereospecific (S)-configuration makes it particularly useful in asymmetric synthesis and drug development, where enantiopurity is critical. The ethyl-amino and amino-ethyl side chains provide additional sites for derivatization, broadening its applicability in medicinal chemistry and catalyst design.
(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester structure
1354011-17-8 structure
商品名:(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS番号:1354011-17-8
MF:C16H25N3O2
メガワット:291.388603925705
CID:2159312

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • (S)-3-[(2-amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-Benzyl 3-((2-aminoethyl)(ethyl)amino)pyrrolidine-1-carboxylate
    • AM96392
    • (S)-3-[(2-aminoethyl)ethylamino]pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
    • インチ: 1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m0/s1
    • InChIKey: QWMOZIRGKNUUDS-HNNXBMFYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](C1)N(CC)CCN)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 319
  • トポロジー分子極性表面積: 58.8

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM498699-1g
(S)-Benzyl3-((2-aminoethyl)(ethyl)amino)pyrrolidine-1-carboxylate
1354011-17-8 97%
1g
$1378 2023-01-01
Fluorochem
081043-500mg
S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
1354011-17-8
500mg
£694.00 2022-03-01

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報

Introduction to (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354011-17-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1354011-17-8, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of chiral pyrrolidine derivatives, which are widely recognized for their role in the development of biologically active molecules.

The molecular structure of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester features a benzyl ester group attached to a pyrrolidine ring, which is further substituted with a diethylamino side chain. This configuration imparts specific steric and electronic properties that make it a valuable scaffold for drug design. The presence of the stereogenic center at the pyrrolidine ring contributes to its enantiomeric purity, which is crucial for achieving optimal pharmacological activity.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, areas where this compound has shown promise. The benzyl ester functionality not only provides a handle for further chemical modifications but also enhances solubility, making it suitable for various synthetic protocols. Researchers have leveraged this compound in the synthesis of peptidomimetics and other bioactive molecules, where its rigid pyrrolidine core serves as a scaffold for mimicking natural products.

One of the most compelling aspects of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is its potential application in the development of central nervous system (CNS) therapeutics. The pyrrolidine moiety is a common structural motif found in many neuroactive compounds, including antipsychotics and antidepressants. Studies have demonstrated that pyrrolidine derivatives can interact with various neurotransmitter receptors, suggesting their utility in modulating neuronal activity. The enantiomeric purity of this compound ensures that interactions with biological targets are specific and predictable, minimizing off-target effects.

Furthermore, the diethylamino side chain in the structure of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester contributes to its pharmacological profile by influencing both lipophilicity and basicity. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME) characteristics. The benzyl ester group can be hydrolyzed under physiological conditions, releasing the free carboxylic acid moiety, which may enhance binding affinity to biological targets. This feature has been exploited in prodrug strategies to improve bioavailability.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions using tools like molecular dynamics simulations and quantum mechanical calculations. These methods have been applied to study how (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester interacts with biological targets such as enzymes and receptors. Such studies provide valuable insights into binding mechanisms and can guide the optimization of lead compounds for therapeutic applications.

The synthesis of this compound has also been refined through modern catalytic methods, including transition metal-catalyzed reactions that enhance efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrolidine core, while asymmetric hydrogenation techniques have been used to achieve high enantiomeric purity. These advances not only streamline synthetic routes but also reduce costs associated with producing enantiomerically pure compounds.

In conclusion, (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354011-17-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role in CNS drug development, along with its utility as a building block for peptidomimetics and other bioactive molecules, underscores its importance in medicinal chemistry research. As computational methods continue to evolve and synthetic techniques improve, this compound will likely remain at the forefront of drug discovery efforts.

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